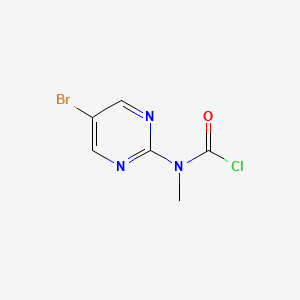
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a methylcarbamoyl chloride group attached to the nitrogen atom at the 2nd position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-bromopyrimidine as a starting material, which is then reacted with methyl isocyanate in the presence of a suitable catalyst to form the desired compound .
Industrial Production Methods
Industrial production of N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Condensation Reactions: The carbamoyl chloride group can react with amines to form urea derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Condensation Reactions: Often performed under mild conditions with the use of catalysts such as triethylamine.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrimidine derivatives.
Condensation Reactions: Formation of urea derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The bromine atom and the carbamoyl chloride group play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyrimidin-2-yl)acetamide: Similar structure but with an acetamide group instead of a carbamoyl chloride group.
4-(5-bromopyrimidin-2-yl)morpholine: Contains a morpholine ring attached to the pyrimidine ring.
Uniqueness
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride is unique due to the presence of the methylcarbamoyl chloride group, which imparts distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and research applications.
Properties
Molecular Formula |
C6H5BrClN3O |
|---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C6H5BrClN3O/c1-11(5(8)12)6-9-2-4(7)3-10-6/h2-3H,1H3 |
InChI Key |
YGDFTFNYHVVERJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC=C(C=N1)Br)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















